molecular formula C13H19N3O B7459025 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide

2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide

Katalognummer B7459025
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: XAIMICSKEFHAKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has been developed for the treatment of chronic pain. The compound was first synthesized in 2007 by the French pharmaceutical company, Biotrial. It has been the subject of intense scientific research due to its potential therapeutic benefits, but also due to the unfortunate incident that occurred during a clinical trial in 2016, which led to the death of one participant and the hospitalization of several others.

Wirkmechanismus

2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 is a reversible inhibitor of FAAH. It binds to the active site of the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body and produce analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 have been extensively studied in preclinical models. In rats, the compound has been shown to reduce nociceptive behavior in models of neuropathic pain. It has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 is its specificity for FAAH. Unlike other FAAH inhibitors, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 does not inhibit other enzymes that are involved in the metabolism of endocannabinoids. This makes it a valuable tool for studying the role of FAAH in pain and other physiological processes. However, one limitation of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 is its potential for off-target effects. The compound has been shown to inhibit other enzymes at high concentrations, which may complicate its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474. One area of research is the development of safer and more effective FAAH inhibitors for the treatment of chronic pain. Another area of research is the investigation of the role of endocannabinoids in other physiological processes, such as mood, appetite, and immune function. Additionally, the incident that occurred during the clinical trial of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 has led to increased scrutiny of the safety and ethics of clinical research, which may lead to changes in the way that clinical trials are conducted in the future.

Synthesemethoden

The synthesis of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 involves several steps, including the reaction of bicyclo[2.2.1]hept-2-ene with N-(1-methylpyrazol-3-yl)acetyl chloride, followed by reduction and purification. The compound has a molecular weight of 318.4 g/mol and a melting point of 115-118°C.

Wissenschaftliche Forschungsanwendungen

2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 has been investigated for its potential use in the treatment of chronic pain, specifically neuropathic pain. The compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that help regulate pain, mood, appetite, and other physiological processes. By inhibiting FAAH, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 increases the levels of endocannabinoids in the body, which can lead to a reduction in pain.

Eigenschaften

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16-5-4-12(15-16)14-13(17)8-11-7-9-2-3-10(11)6-9/h4-5,9-11H,2-3,6-8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIMICSKEFHAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)CC2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.